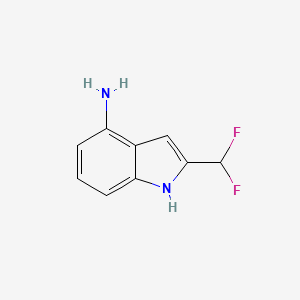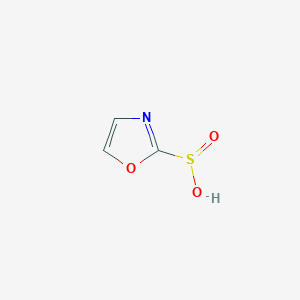
Oxazole-2-sulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole-2-sulfinicacid is a heterocyclic compound containing both nitrogen and oxygen atoms within a five-membered ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxazole-2-sulfinicacid can be synthesized through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® for the cyclization of β-hydroxy amides . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents like manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .
Industrial Production Methods
Industrial production of this compound often involves flow synthesis techniques, which provide a safer and more efficient process compared to batch synthesis. This method employs a packed reactor containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole-2-sulfinicacid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, and bromotrichloromethane are commonly used for oxidative aromatization.
Reduction: Specific reducing agents and conditions for this compound are less documented but can involve standard reduction protocols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, with positions C4 and C5 being the most reactive.
Major Products
The major products formed from these reactions include various oxazole derivatives, which are valuable intermediates in the synthesis of biologically active compounds .
Applications De Recherche Scientifique
Oxazole-2-sulfinicacid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In medicinal chemistry, oxazole derivatives are known for their antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . In industrial applications, oxazole compounds are used in the synthesis of polymers and as catalysts in various chemical reactions .
Mécanisme D'action
The mechanism of action of oxazole-2-sulfinicacid involves its interaction with various molecular targets and pathways. The compound can bind to a wide spectrum of receptors and enzymes through non-covalent interactions, leading to its diverse biological activities . For example, oxazole derivatives have been shown to inhibit specific enzymes involved in bacterial and viral replication, making them effective antimicrobial agents .
Comparaison Avec Des Composés Similaires
Oxazole-2-sulfinicacid can be compared with other similar compounds such as oxazoline, thiazole, and imidazole . While all these compounds share a five-membered ring structure with heteroatoms, this compound is unique due to its specific substitution pattern and the presence of a sulfinic acid group. This uniqueness contributes to its distinct chemical reactivity and biological activity .
List of Similar Compounds
- Oxazoline
- Thiazole
- Imidazole
- Isoxazole
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in the synthesis of biologically active molecules and industrially important compounds.
Propriétés
Formule moléculaire |
C3H3NO3S |
|---|---|
Poids moléculaire |
133.13 g/mol |
Nom IUPAC |
1,3-oxazole-2-sulfinic acid |
InChI |
InChI=1S/C3H3NO3S/c5-8(6)3-4-1-2-7-3/h1-2H,(H,5,6) |
Clé InChI |
SXPPYPZCSWKVJW-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=N1)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one](/img/structure/B15246857.png)
![2-[(R)-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide](/img/structure/B15246862.png)
![2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B15246868.png)

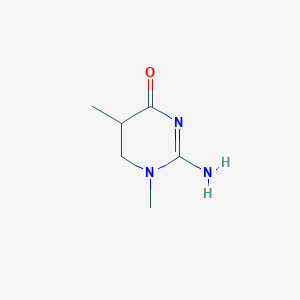
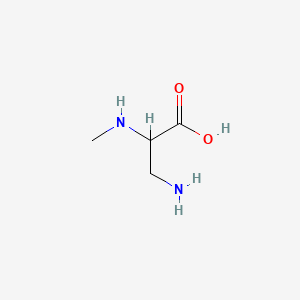
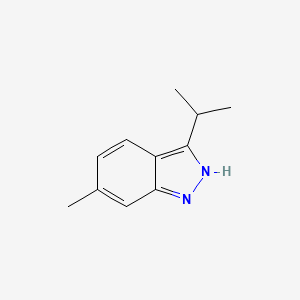
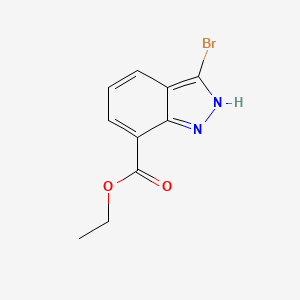
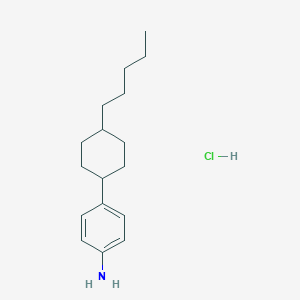
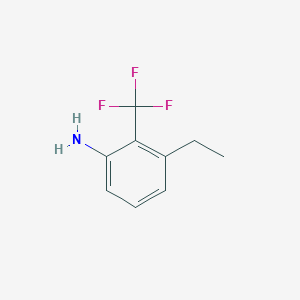
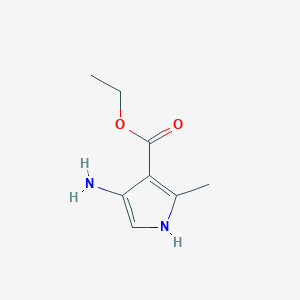
![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B15246913.png)
